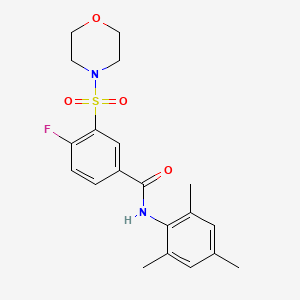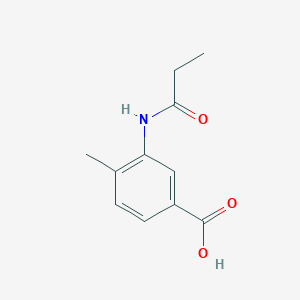
4-methyl-3-(propionylamino)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-methyl-3-(propionylamino)benzoic acid, also known as MPPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been studied extensively for its ability to modulate the immune response. In
作用機序
The mechanism of action of 4-methyl-3-(propionylamino)benzoic acid is not fully understood, but it is believed to act through the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune response. COX-2 is an enzyme that is involved in the production of pro-inflammatory prostaglandins. By inhibiting COX-2, 4-methyl-3-(propionylamino)benzoic acid can reduce the production of pro-inflammatory prostaglandins, which can lead to a reduction in inflammation. Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-1β.
Biochemical and Physiological Effects:
4-methyl-3-(propionylamino)benzoic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory properties, 4-methyl-3-(propionylamino)benzoic acid has been shown to have antioxidant properties. Studies have shown that 4-methyl-3-(propionylamino)benzoic acid can reduce oxidative stress and lipid peroxidation in various disease models. Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to have neuroprotective properties in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
実験室実験の利点と制限
One of the advantages of using 4-methyl-3-(propionylamino)benzoic acid in lab experiments is its ability to modulate the immune response. This can be particularly useful in disease models where inflammation is a key factor. Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to have a good safety profile in preclinical studies. However, one of the limitations of using 4-methyl-3-(propionylamino)benzoic acid in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are a number of future directions for research on 4-methyl-3-(propionylamino)benzoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that 4-methyl-3-(propionylamino)benzoic acid has neuroprotective properties in models of Alzheimer's disease and Parkinson's disease, and further research is needed to determine its potential therapeutic use in humans. Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to have anticancer properties in preclinical studies, and further research is needed to determine its potential use in cancer therapy. Finally, there is a need for further research on the mechanism of action of 4-methyl-3-(propionylamino)benzoic acid, particularly with regard to its modulation of the immune response.
合成法
The synthesis of 4-methyl-3-(propionylamino)benzoic acid involves the reaction of 4-methyl-3-nitrobenzoic acid with propionyl chloride in the presence of anhydrous aluminum chloride. This reaction yields 4-methyl-3-(propionylamino)benzoic acid as a white crystalline solid with a melting point of 190-193°C.
科学的研究の応用
4-methyl-3-(propionylamino)benzoic acid has been studied for its potential therapeutic properties in various disease models. One of the most extensively studied applications of 4-methyl-3-(propionylamino)benzoic acid is in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis. Studies have shown that 4-methyl-3-(propionylamino)benzoic acid can modulate the immune response by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, 4-methyl-3-(propionylamino)benzoic acid has been shown to reduce the severity of experimental autoimmune encephalomyelitis (EAE), a model of multiple sclerosis, by reducing the infiltration of inflammatory cells into the central nervous system.
特性
IUPAC Name |
4-methyl-3-(propanoylamino)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-3-10(13)12-9-6-8(11(14)15)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFFAVZVIXETGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=C(C=CC(=C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-3-(propionylamino)benzoic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-isopropoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5727761.png)
![N'-[(4-fluorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5727766.png)

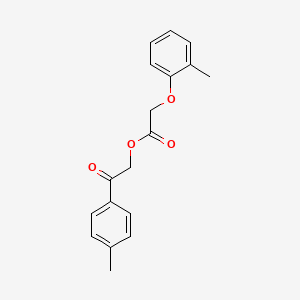

![[bis(4-chlorophenyl)methyl]formamide](/img/structure/B5727782.png)
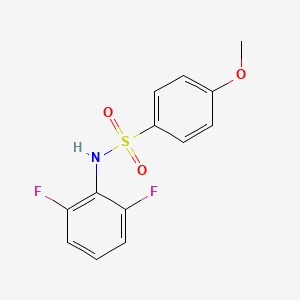
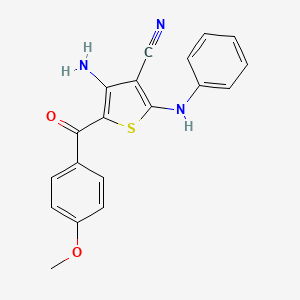


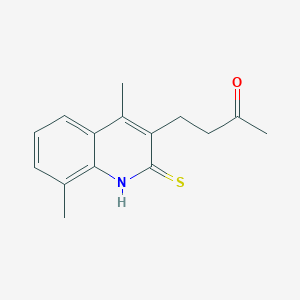
![N-[4-(aminocarbonyl)phenyl]-2-chloro-4-methylbenzamide](/img/structure/B5727836.png)
![N'-(1-ethylpropylidene)-6-methylimidazo[2,1-b][1,3]thiazole-5-carbohydrazide](/img/structure/B5727844.png)
